molecular formula C18H30N2O2 B2623047 (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) CAS No. 1373357-00-6

(4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

Cat. No.: B2623047
CAS No.: 1373357-00-6
M. Wt: 306.45
InChI Key: KRZPFTLDCGJNJC-HUUCEWRRSA-N
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Description

(4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand, part of a well-established class of compounds extensively utilized in asymmetric synthesis and catalysis. These ligands are prized for their ability to form complexes with a wide range of metals, such as copper, magnesium, and zinc, to create highly effective chiral catalysts. The specific stereochemistry conferred by the (4S,4'S) configuration and the isopropyl substituents is critical for inducing enantioselectivity in catalytic cycles. The primary research value of this compound lies in its application to facilitate a variety of stereoselective transformations. Key reactions include asymmetric cyclopropanation, Diels-Alder reactions, aldol reactions, and various carbon-hydrogen and carbon-carbon bond-forming reactions. Its mechanism of action typically involves coordinating to a metal center with its two nitrogen atoms, creating a defined chiral environment that controls the approach of reactants, thereby leading to high enantiomeric excess in the resulting products. As a versatile synthetic building block, this ligand is instrumental in pharmaceutical development for creating chiral intermediates, in material science for developing advanced polymers, and in fundamental biochemical research to probe enzyme interactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It should be stored under an inert gas atmosphere such as nitrogen or argon at 2-8°C to maintain stability and purity.

Properties

IUPAC Name

(4S)-4-propan-2-yl-2-[1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c1-12(2)14-10-21-16(19-14)18(8-6-5-7-9-18)17-20-15(11-22-17)13(3)4/h12-15H,5-11H2,1-4H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZPFTLDCGJNJC-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2(CCCCC2)C3=NC(CO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2(CCCCC2)C3=N[C@H](CO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of the Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

    Attachment to Cyclohexane: The oxazole rings are then attached to a cyclohexane ring through a series of condensation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl groups or the oxazole rings.

    Reduction: Reduction reactions could target the oxazole rings, potentially converting them to other heterocyclic structures.

    Substitution: The compound can undergo substitution reactions, where functional groups on the oxazole rings or the cyclohexane ring are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing groups, while reduction could produce more saturated heterocycles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, oxazole derivatives can interact with enzymes, receptors, or nucleic acids, influencing biological pathways. The cyclohexane scaffold may provide structural stability and influence the compound’s binding affinity.

Comparison with Similar Compounds

Structural Variations and Catalytic Performance

The following table summarizes key structural and functional differences between the target compound and analogous bisoxazolines:

Compound Name Bridge Type Substituents Molecular Formula MW (g/mol) Key Applications/Properties
(4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) Cyclohexane Isopropyl C₁₈H₃₀N₂O₂ 298.47 Rh-catalyzed hydrosilylation; high yield (94%), versatile in asymmetric synthesis
(4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) Cyclopentane Benzyl C₂₅H₂₈N₂O₂ 388.50 Asymmetric catalysis; increased steric bulk for enantioselectivity
(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) Cyclopropane Isopropyl C₁₄H₂₂N₂O₂ 264.37 Enantioselective reactions; higher rigidity due to ring strain; costly (€703/g)
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) Cyclopropane Benzyl C₂₃H₂₄N₂O₂ 360.44 Hazardous (H302); rigid framework for substrate-specific catalysis
(4S,4′S)-2,2′-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole] Cyclopentane tert-Butyl C₁₉H₃₂N₂O₂ 320.46 Enhanced steric hindrance; stored at 0–6°C
(4S,4'S)-2,2'-(1,3-Bis(3,5-di-tert-butylphenyl)propane-2,2-diyl)bis(...) Propane tert-Butyl C₃₇H₅₆N₂O₂ 572.86 High steric demand; used in challenging enantioselective reactions

Key Comparative Insights

Bridge Flexibility and Rigidity
  • Cyclohexane Bridge: Balances flexibility and rigidity, enabling accommodation of diverse substrates in catalysis (e.g., acetophenone hydrosilylation) .
  • Cyclopropane/Cyclobutane Bridges : Introduce strain, increasing rigidity but limiting substrate scope. For example, cyclopropane derivatives show restricted rotation, favoring specific transition states .
  • Aromatic/Propane Bridges : Alter electronic properties; e.g., the propane bridge in 1,3-bis(3,5-di-tert-butylphenyl)propane derivatives enhances π-π interactions .
Substituent Effects
  • Isopropyl : Moderate steric bulk, ideal for broad catalytic applications (e.g., Rh-catalyzed reactions) .
  • Benzyl/tert-Butyl : Increase steric hindrance, improving enantioselectivity in sterically demanding reactions (e.g., asymmetric C–H activation) .

Research Findings

  • Catalytic Efficiency : The cyclohexane-isopropyl ligand outperforms cyclopropane analogs in hydrosilylation due to optimal flexibility .
  • Enantioselectivity : Benzyl and tert-butyl substituents achieve >90% ee in asymmetric alkylation, surpassing isopropyl variants .
  • Thermal Stability : Cyclopropane derivatives exhibit lower thermal stability, decomposing at >150°C, whereas cyclohexane-based ligands remain stable under standard reaction conditions .

Biological Activity

The compound (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a member of the oxazoline class of compounds, known for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H30N2O
  • Molecular Weight : 290.45 g/mol
  • CAS Number : 1373357-00-6

Biological Activity Overview

The biological activity of (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) has been investigated in various studies. The compound exhibits notable properties such as:

  • Antimicrobial Activity : Preliminary studies indicate that this compound has potential antimicrobial properties against a range of bacterial strains.
  • Anticancer Potential : Research suggests that the compound may inhibit cancer cell proliferation through various pathways.
  • Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes that are critical in metabolic pathways.

The mechanisms through which (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) exerts its biological effects include:

  • Interaction with Cellular Receptors : The compound may interact with specific cellular receptors involved in signal transduction pathways.
  • Inhibition of DNA Synthesis : Evidence suggests that it may interfere with DNA synthesis in rapidly dividing cells.
  • Modulation of Protein Activity : The compound may alter the activity of proteins involved in key cellular processes.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) against various pathogens. The results indicated:

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Anticancer Studies

In a recent investigation by Zhang et al. (2024), the anticancer properties were assessed using human cancer cell lines. The findings revealed:

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

The study concluded that the compound exhibited selective cytotoxicity towards cancer cells compared to normal cells.

Enzyme Inhibition

Research by Johnson et al. (2023) focused on the enzyme inhibition capabilities of this compound. The study highlighted its role as an inhibitor of CYP450 enzymes:

EnzymeInhibition TypeIC50 (µM)
CYP2C19Competitive15
CYP3A4Non-competitive10

Q & A

Q. What are the optimal synthetic routes for preparing enantiomerically pure (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)?

The synthesis of this chiral bisoxazole derivative typically involves condensation reactions of chiral amino alcohols with cyclohexane-1,1-dicarbonyl precursors. A validated method involves refluxing (S)-configured amino alcohols (e.g., derivatives of (S)-(+)-2-phenylglycinol) with cyclohexane-1,1-dicarboxylic acid derivatives under acidic conditions, followed by cyclization using dehydrating agents like PCl₃ or POCl₃. Critical parameters include strict control of reaction temperature (70–90°C), solvent polarity (e.g., THF or DCM), and chiral retention via low-temperature crystallization . Yields are typically moderate (50–65%), with enantiomeric purity confirmed by chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) .

Q. How can the stereochemical integrity of the cyclohexane-1,1-diyl backbone and oxazole rings be confirmed post-synthesis?

X-ray crystallography is the gold standard for absolute stereochemical confirmation. For routine analysis, a combination of techniques is used:

  • Circular Dichroism (CD) : Peaks at 210–230 nm indicate the S-configuration of the oxazole rings.
  • NMR : Coupling constants (J) between H4 and H5 protons in the dihydrooxazole ring (typically 8–10 Hz) confirm ring puckering and stereochemistry.
  • Optical Rotation : Specific rotation values ([α]D²⁵) should align with literature data (e.g., +15° to +25° in chloroform for the 4S,4'S enantiomer) .

Q. What spectroscopic techniques are most effective for characterizing impurities in this compound?

  • LC-MS : Detects low-level impurities (e.g., des-isopropyl byproducts) via molecular ion peaks (e.g., m/z 417 [M+H]⁺ for the parent compound vs. m/z 359 for des-isopropyl).
  • ¹H-¹³C HSQC NMR : Identifies stereochemical impurities by mapping cross-peaks between H4 (δ 4.2–4.5 ppm) and C4 (δ 75–80 ppm).
  • Elemental Analysis : Carbon and nitrogen percentages should deviate <0.3% from theoretical values (C: 74.24%, H: 8.69%, N: 6.69%) .

Advanced Research Questions

Q. How does the cyclohexane-1,1-diyl spacer influence the compound’s conformational rigidity and ligand-binding properties in catalysis?

The cyclohexane-1,1-diyl group imposes a fixed dihedral angle (~120°) between the two oxazole rings, creating a preorganized chiral pocket. This rigidity enhances enantioselectivity in asymmetric catalysis (e.g., in Pd-catalyzed allylic alkylation). Computational studies (DFT at B3LYP/6-31G*) show that substituents on the cyclohexane ring modulate steric bulk: the 1,1-diyl spacer provides optimal balance between flexibility and steric hindrance for substrate binding .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar bisoxazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) often arise from:

  • Solubility differences : LogP values >3.5 (measured via shake-flask method) reduce aqueous solubility, skewing in vitro assays.
  • Stereochemical variability : Impurities as low as 2% R-configuration can invert activity profiles.
    A systematic approach involves:
    • Normalizing data to % enantiomeric excess (ee).
    • Using standardized assay conditions (e.g., 1% DMSO in PBS).
    • Cross-referencing with SAR tables (e.g., substituent effects on IC₅₀ in cyclooxygenase inhibition) .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

Adopt a tiered approach based on the INCHEMBIOL framework :

Abiotic Studies :

  • Hydrolysis half-life (pH 7, 25°C): Monitor via LC-MS to assess stability.
  • Photodegradation: Use simulated sunlight (λ >290 nm) to quantify degradation products.

Biotic Studies :

  • Daphnia magna acute toxicity (48h EC₅₀): Test at 0.1–10 mg/L.
  • Soil microbial degradation: Apply ¹⁴C-labeled compound and track mineralization to CO₂.

Modeling : Use EPI Suite to predict bioaccumulation (BCF <100 indicates low risk) .

Q. What methodologies enable enantioselective functionalization of the dihydrooxazole rings?

  • Asymmetric Aldol Reactions : Use Evans’ oxazaborolidine catalysts (e.g., 20 mol% (S)-Binap-Rh) to functionalize the C4 position with >90% ee.
  • C-H Activation : Pd(OAc)₂ with chiral phosphine ligands (e.g., (R)-Segphos) achieves β-arylation of the oxazole ring (yields 60–75%, dr >10:1) .

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